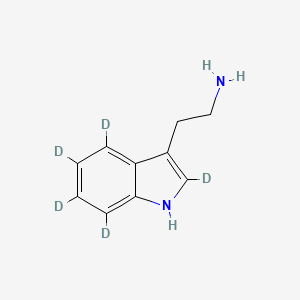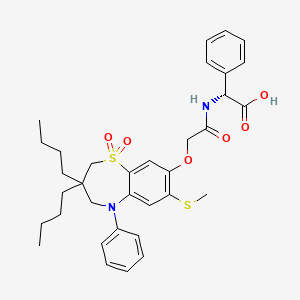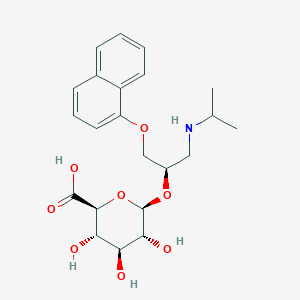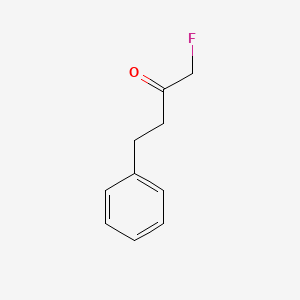
Tryptamine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tryptamine-d5 is a deuterated form of tryptamine, a naturally occurring monoamine alkaloid found in plants, fungi, and animals. Tryptamine is structurally similar to the amino acid tryptophan and serves as a backbone for a variety of biologically active compounds, including neurotransmitters like serotonin and melatonin. The deuterated form, this compound, is used in scientific research to study metabolic pathways and reaction mechanisms due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
Tryptamine-d5 can be synthesized through the enzymatic decarboxylation of deuterated tryptophan. The process involves the use of aromatic L-amino acid decarboxylase (AADC) in a deuterated medium. This method ensures the incorporation of deuterium atoms into the tryptamine molecule .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale synthesis of deuterated tryptophan followed by enzymatic decarboxylation. The process is optimized for high yield and purity, often involving multiple purification steps to isolate the deuterated compound .
化学反応の分析
Types of Reactions
Tryptamine-d5 undergoes various chemical reactions, including:
Oxidation: Tryptamine can be oxidized to form indole-3-acetaldehyde.
Reduction: Reduction reactions can convert tryptamine to simpler amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and alkylating agents are used under acidic or basic conditions.
Major Products
Oxidation: Indole-3-acetaldehyde
Reduction: Simpler amines like tryptamine derivatives
Substitution: Various substituted tryptamines, depending on the reagents used
科学的研究の応用
Tryptamine-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used to study reaction mechanisms and metabolic pathways.
Biology: Helps in tracing metabolic processes in living organisms.
Medicine: Used in pharmacokinetic studies to understand drug metabolism.
Industry: Employed in the synthesis of deuterated drugs and other compounds .
作用機序
Tryptamine-d5 exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. The deuterium atoms in this compound do not significantly alter its binding affinity but provide a means to trace its metabolic fate. The compound acts as an agonist at these receptors, leading to various physiological and psychological effects .
類似化合物との比較
Similar Compounds
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.
N,N-Dimethyltryptamine (DMT): A powerful psychedelic compound found in various plants and animals.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Another potent psychedelic compound with a rapid onset of effects.
Uniqueness
Tryptamine-d5 is unique due to its stable isotope labeling, which makes it invaluable for scientific research. Unlike its non-deuterated counterparts, this compound allows for precise tracking of metabolic pathways and reaction mechanisms, providing deeper insights into its biological and chemical behavior .
特性
分子式 |
C10H12N2 |
|---|---|
分子量 |
165.25 g/mol |
IUPAC名 |
2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C10H12N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6,11H2/i1D,2D,3D,4D,7D |
InChIキー |
APJYDQYYACXCRM-HYHZMVBYSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CCN)[2H])[2H] |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13416327.png)
![2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol](/img/structure/B13416344.png)



![(E)-3-[(E)-(4-chloro-6-methylpyrimidin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B13416352.png)








